molecular formula C20H19ClN2O4 B2798819 ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate CAS No. 899986-50-6

ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate

Cat. No.: B2798819
CAS No.: 899986-50-6
M. Wt: 386.83
InChI Key: GCSZSUAACWSAKM-UHFFFAOYSA-N
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Description

Ethyl 4-(8-chloro-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-3(4H)-yl)benzoate is a useful research compound. Its molecular formula is C20H19ClN2O4 and its molecular weight is 386.83. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of new quinazolines, which include a structurally similar compound, has been reported as potential antimicrobial agents. These compounds have been screened for antibacterial and antifungal activities, showing promising results against various strains like Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).
  • Another study described the microwave-promoted synthesis and biological activity of 1,2,4-triazole derivatives starting from a similar ethyl ester compound. These synthesized compounds exhibited antimicrobial, anti-lipase, and antiurease activities, indicating their potential in medical and environmental applications (Özil, Bodur, Ülker, & Kahveci, 2015).

Photoluminescent Properties

  • Research into the photoluminescent properties of new mesogens containing 1,3,4-oxadiazole fluorophore highlighted the synthesis of derivatives that displayed wide mesomorphic temperature ranges and strong blue fluorescence emission. This suggests their potential use in electronic displays and sensors (Han, Wang, Zhang, & Zhu, 2010).

Antibacterial and Antioxidant Activities

  • A novel approach for synthesizing coumarin isoxazoline derivatives demonstrated their antibacterial activities. This highlights the potential of such compounds in developing new antibacterial agents (Suresh, Nadh, Srinivasu, & Kaushal, 2016).
  • Substituted aryl meroterpenoids from red seaweed showed significant antioxidant activities, indicating the potential of these natural compounds in pharmaceutical and food industries as antioxidants (Chakraborty, Joseph, Joy, & Raola, 2016).

Properties

IUPAC Name

ethyl 4-(4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-10-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O4/c1-3-26-18(24)12-4-7-14(8-5-12)23-19(25)22-16-11-20(23,2)27-17-9-6-13(21)10-15(16)17/h4-10,16H,3,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSZSUAACWSAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)NC3CC2(OC4=C3C=C(C=C4)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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